Nps 2390 mechanism of action
Nps 2390 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of NPS-2390
For Researchers, Scientists, and Drug Development Professionals
Abstract
NPS-2390 is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR).[1] As a noncompetitive antagonist, it functions as a negative allosteric modulator, offering a valuable tool for investigating the physiological and pathological roles of the CaSR. This document provides a comprehensive overview of the mechanism of action of NPS-2390, detailing its molecular interactions, impact on intracellular signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action
NPS-2390 exerts its effects by specifically targeting the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor (GPCR) crucial for calcium homeostasis. Unlike orthosteric antagonists that compete with the endogenous ligand (extracellular calcium), NPS-2390 is a negative allosteric modulator (NAM) . This means it binds to a site on the receptor distinct from the calcium-binding site. This allosteric binding induces a conformational change in the receptor that reduces its affinity for extracellular calcium and/or its ability to initiate downstream signaling cascades upon activation. This noncompetitive antagonism makes NPS-2390 a valuable tool for modulating CaSR activity.
Pharmacological Profile
Table 1: Chemical Properties of NPS-2390
| Property | Value |
| CAS Number | 226878-01-9 |
| Molecular Formula | C₁₉H₂₁N₃O |
| Molecular Weight | 307.4 g/mol |
Table 2: Illustrative Pharmacological Data for a Related Calcilytic, NPS-2143
| Parameter | Value | Assay Description |
| IC50 | 43 nM | Inhibition of cytoplasmic Ca²⁺ increase in HEK 293 cells expressing human CaSR.[2] |
| EC50 | 41 nM | Stimulation of parathyroid hormone (PTH) secretion from bovine parathyroid cells.[2] |
Note: The data in Table 2 is for NPS-2143 and is provided for illustrative purposes to indicate the general potency of this class of compounds. These values do not represent the specific potency of NPS-2390.
Downstream Signaling Pathways
NPS-2390's antagonism of the CaSR leads to the modulation of several key intracellular signaling pathways.
Inhibition of the PI3K/Akt/mTOR Pathway and Autophagy
In human pulmonary arterial smooth muscle cells (PASMCs), NPS-2390 has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway.[3] This pathway is a critical regulator of cell growth, proliferation, and autophagy. By inhibiting this cascade, NPS-2390 leads to a downstream inhibition of autophagy, which can, in turn, reduce cell proliferation and reverse phenotypic changes in these cells.[3][4]
Caption: NPS-2390's inhibition of CaSR blocks the PI3K/Akt/mTOR pathway, leading to the inhibition of autophagy.
Attenuation of the Intrinsic Apoptosis Pathway
In a rat model of traumatic brain injury, NPS-2390 was found to attenuate neuronal apoptosis.[5] This neuroprotective effect is mediated through the modulation of the intrinsic apoptosis pathway. NPS-2390 treatment leads to the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax.[5] This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of caspase-3 and subsequent cell death.[5]
Caption: NPS-2390 inhibits CaSR-mediated apoptosis by altering the Bcl-2/Bax ratio.
Experimental Protocols
The characterization of NPS-2390 and other CaSR modulators involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Measurement of Intracellular Calcium ([Ca²⁺]i)
This assay is fundamental to confirming the antagonistic activity of NPS-2390 at the CaSR.
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human CaSR are cultured in appropriate media.
-
Loading with Fluorescent Indicator: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating them in the dark.
-
Baseline Measurement: The baseline fluorescence intensity, corresponding to the resting intracellular calcium level, is measured using a fluorescence plate reader or confocal microscope.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of NPS-2390 or a vehicle control.
-
CaSR Activation and Measurement: The CaSR is activated by adding an agonist (e.g., a high concentration of extracellular Ca²⁺ or a calcimimetic like R-568). The resulting change in fluorescence intensity is recorded over time.
-
Data Analysis: The inhibitory effect of NPS-2390 is quantified by comparing the peak fluorescence in treated cells to control cells. An IC50 value can be determined by plotting the inhibition against the concentration of NPS-2390.
Western Blot Analysis of Signaling Proteins
This technique is used to determine how NPS-2390 affects the activation state of downstream signaling proteins.
-
Cell Treatment: Cells (e.g., PASMCs) are treated with NPS-2390 for a specified time, along with appropriate agonist and control treatments.
-
Protein Extraction: Cells are lysed to release total cellular protein. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated (active) and total forms of the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting light is detected on X-ray film or with a digital imager.
-
Quantification: The intensity of the bands is quantified using densitometry software. The ratio of phosphorylated to total protein is calculated to determine the activation state.
Caption: A general experimental workflow for characterizing the in vitro effects of NPS-2390.
Conclusion
NPS-2390 is a valuable research tool that acts as a selective negative allosteric modulator of the Calcium-Sensing Receptor. Its mechanism of action involves the inhibition of CaSR-mediated signaling, leading to the modulation of downstream pathways such as the PI3K/Akt/mTOR and intrinsic apoptosis pathways. This activity translates to significant effects on cellular processes like autophagy, proliferation, and apoptosis. The detailed understanding of its mechanism of action, facilitated by the experimental approaches outlined in this guide, underscores its potential for elucidating the complex roles of the CaSR in health and disease.
References
- 1. NPS 2390 [myskinrecipes.com]
- 2. Calcilytic compounds: potent and selective Ca2+ receptor antagonists that stimulate secretion of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NPS2390, a Selective Calcium-sensing Receptor Antagonist Controls the Phenotypic Modulation of Hypoxic Human Pulmonary Arterial Smooth Muscle Cells by Regulating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NPS2390, a Selective Calcium-sensing Receptor Antagonist Controls the Phenotypic Modulation of Hypoxic Human Pulmonary Arterial Smooth Muscle Cells by Regulating Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium-sensing receptor antagonist NPS2390 attenuates neuronal apoptosis though intrinsic pathway following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
